molecular formula C13H11F2NO2 B8598429 2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

Cat. No. B8598429
M. Wt: 251.23 g/mol
InChI Key: OTIXJCJUJCPMGW-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

To a solution of LDA (1.2 M in THF, 9.5 mL, 11.40 mmol) in dry THF (30 mL) at −78° C. was added dropwise a solution of (5,7-difluoroquinolin-6-yl)-acetic acid methyl ester (2.12 g, 9.50 mmol) in THF (20 mL). After 30 min, MeI (0.9 mL, 14.25 mmol) was added dropwise, and the reaction mixture was allowed to rise to 0° C. slowly. After 1 h, the reaction was quenched by satd. aq. NaHCO3 solution, and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, concentrated, and purified by flash chromatography to afford 2.272 g of the title compound as pale yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 8.93 (d, 1H), 8.39 (dd, 1H), 7.61 (dd, 1H), 7.41-7.46 (m, 1H), 4.29 (q, 1H), 3.73 (s, 3H), 1.62 (d, 3H). LCMS (method A): [MH]+=252, tR=5.09 min.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[CH3:9][O:10][C:11](=[O:25])[CH2:12][C:13]1[C:14]([F:24])=[C:15]2[C:20](=[CH:21][C:22]=1[F:23])[N:19]=[CH:18][CH:17]=[CH:16]2.CI>C1COCC1>[CH3:9][O:10][C:11](=[O:25])[CH:12]([C:13]1[C:14]([F:24])=[C:15]2[C:20](=[CH:21][C:22]=1[F:23])[N:19]=[CH:18][CH:17]=[CH:16]2)[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
2.12 g
Type
reactant
Smiles
COC(CC=1C(=C2C=CC=NC2=CC1F)F)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 0° C.
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by satd
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 solution, and extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(C)C=1C(=C2C=CC=NC2=CC1F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.272 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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